molecular formula C20H23ClN4O2 B256584 2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide

2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide

Cat. No. B256584
M. Wt: 386.9 g/mol
InChI Key: ASLOMZQMGLFKCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide, also known as CPMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPMA is a piperazine derivative that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Mechanism of Action

The exact mechanism of action of 2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide is not fully understood, but it is thought to act as a partial agonist at the serotonin 5-HT1A receptor, as well as a modulator of the GABA-A receptor. It may also have effects on other neurotransmitter systems, including dopamine and noradrenaline.
Biochemical and Physiological Effects:
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide has been shown to have a variety of biochemical and physiological effects, including anxiolytic, antidepressant, and anti-inflammatory effects. It has also been shown to have cardiovascular effects, including vasodilation and a decrease in blood pressure.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide in lab experiments is its wide range of effects, which allows for the investigation of various physiological and biochemical systems. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret results.

Future Directions

There are several potential future directions for research on 2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide, including further investigation of its mechanism of action and potential therapeutic applications. It may also be useful to explore its effects in combination with other compounds, as well as its potential for use in animal models of disease. Additionally, further research may be needed to determine the safety and toxicity of 2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide in various contexts.

Synthesis Methods

2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide can be synthesized using a variety of methods, including the reaction of 2-chlorobenzylamine with piperazine, followed by the addition of cyclohexane-1,3-dione and acetic acid hydrazide. The resulting compound can then be purified using column chromatography and characterized using various spectroscopic techniques.

Scientific Research Applications

2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide has been used in a variety of scientific research applications, including studies on the central nervous system, cardiovascular system, and immune system. It has been shown to have potential therapeutic effects for a variety of conditions, including anxiety, depression, and inflammation.

properties

Product Name

2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide

Molecular Formula

C20H23ClN4O2

Molecular Weight

386.9 g/mol

IUPAC Name

2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N//'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide

InChI

InChI=1S/C20H23ClN4O2/c21-19-4-2-1-3-17(19)14-24-9-11-25(12-10-24)15-20(27)23-22-13-16-5-7-18(26)8-6-16/h1-8,13,22H,9-12,14-15H2,(H,23,27)

InChI Key

ASLOMZQMGLFKCP-UHFFFAOYSA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NNC=C3C=CC(=O)C=C3

SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NNC=C3C=CC(=O)C=C3

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NNC=C3C=CC(=O)C=C3

Origin of Product

United States

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